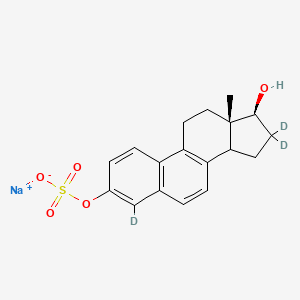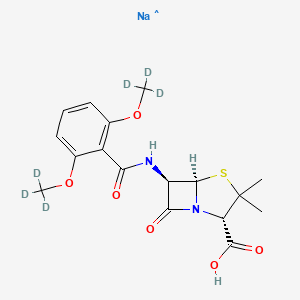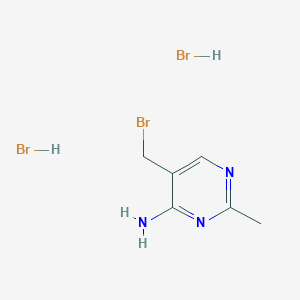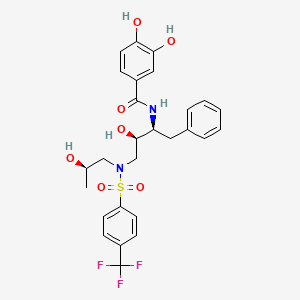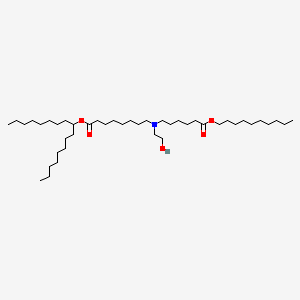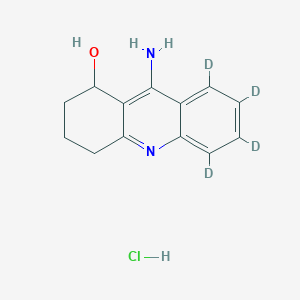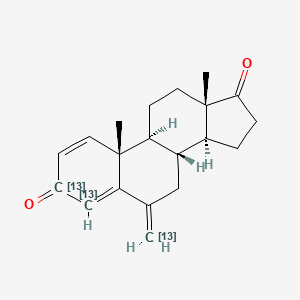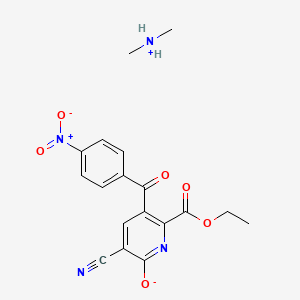
Cox-2-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-14 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process. Cyclooxygenase-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Selective inhibition of cyclooxygenase-2 is a therapeutic strategy to reduce inflammation and pain without affecting cyclooxygenase-1, which is involved in maintaining the gastrointestinal lining and platelet function .
Preparation Methods
The synthesis of Cox-2-IN-14 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of in situ click chemistry, where the cyclooxygenase-2 active site acts as a reaction vessel for the generation of its own inhibitors . This method allows for the selective formation of potent cyclooxygenase-2 inhibitors by judiciously selecting appropriate chemical building blocks from a pool of compounds . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cox-2-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Cox-2-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis . In biology, this compound is employed to investigate the role of cyclooxygenase-2 in various physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases . In medicine, selective cyclooxygenase-2 inhibitors like this compound are explored for their potential therapeutic benefits in treating inflammatory disorders, pain, and certain types of cancer . Additionally, this compound is used in the development of radiolabeled imaging agents for non-invasive visualization of cyclooxygenase-2 expression and activity in vivo .
Mechanism of Action
Cox-2-IN-14 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . The molecular targets of this compound include the active site of cyclooxygenase-2, where it binds and blocks the enzyme’s catalytic activity . The pathways involved in its mechanism of action include the arachidonic acid cascade and the downstream signaling pathways mediated by prostaglandins .
Comparison with Similar Compounds
Cox-2-IN-14 is part of a class of selective cyclooxygenase-2 inhibitors, which also includes compounds like celecoxib, rofecoxib, and etoricoxib . Compared to these similar compounds, this compound may exhibit unique properties in terms of its binding affinity, selectivity, and pharmacokinetic profile . For example, while rofecoxib and celecoxib are well-known cyclooxygenase-2 inhibitors, this compound may offer advantages in terms of reduced side effects or improved efficacy in certain therapeutic applications . The uniqueness of this compound lies in its specific chemical structure and the resulting interactions with the cyclooxygenase-2 enzyme .
Similar Compounds
- Celecoxib
- Rofecoxib
- Etoricoxib
- Valdecoxib
- Parecoxib
- Lumiracoxib
These compounds share a common mechanism of action as selective cyclooxygenase-2 inhibitors but may differ in their chemical structures, pharmacokinetics, and clinical applications .
Properties
Molecular Formula |
C18H18N4O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-cyano-6-ethoxycarbonyl-5-(4-nitrobenzoyl)pyridin-2-olate;dimethylazanium |
InChI |
InChI=1S/C16H11N3O6.C2H7N/c1-2-25-16(22)13-12(7-10(8-17)15(21)18-13)14(20)9-3-5-11(6-4-9)19(23)24;1-3-2/h3-7H,2H2,1H3,(H,18,21);3H,1-2H3 |
InChI Key |
BPWODPJMZWXVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=N1)[O-])C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].C[NH2+]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


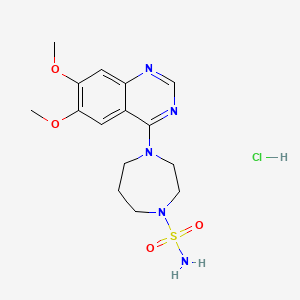
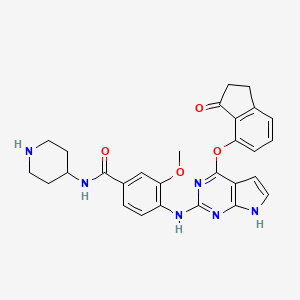
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
